molecular formula C15H16N4O2 B14516719 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 62738-54-9

1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14516719
CAS No.: 62738-54-9
M. Wt: 284.31 g/mol
InChI Key: YXNKHPNEUMPKFP-UHFFFAOYSA-N
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Description

1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, such as a substituted pyrimidine or pyrazine. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role as an enzyme cofactor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its unique structure allows it to bind to specific sites on target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its multiple methyl groups and fused benzene ring, which confer unique chemical and biological properties.

Properties

CAS No.

62738-54-9

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1,3,7,8,9-pentamethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C15H16N4O2/c1-7-6-10-11(9(3)8(7)2)17-13-12(16-10)14(20)19(5)15(21)18(13)4/h6H,1-5H3

InChI Key

YXNKHPNEUMPKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C)N=C3C(=N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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